molecular formula C4H5NaO3 B565201 alpha-Ketobutyric Acid-d2 Sodium Salt CAS No. 1007476-82-5

alpha-Ketobutyric Acid-d2 Sodium Salt

Cat. No.: B565201
CAS No.: 1007476-82-5
M. Wt: 126.083
InChI Key: SUAMAHKUSIHRMR-IYPYQTRPSA-M
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Description

Alpha-Ketobutyric Acid-d2 Sodium Salt is a deuterated form of alpha-ketobutyric acid, where two hydrogen atoms are replaced by deuterium. This compound is commonly used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a valuable tool for studying metabolic pathways and enzyme mechanisms due to its isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Ketobutyric Acid-d2 Sodium Salt can be synthesized through the deuteration of alpha-ketobutyric acid. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source. The reaction is typically carried out under controlled conditions to ensure high isotopic purity.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often utilizing advanced techniques such as catalytic hydrogen-deuterium exchange. The final product is purified through crystallization or chromatography to achieve the desired isotopic purity and chemical purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-Ketobutyric Acid-d2 Sodium Salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-Ketobutyric Acid-d2 Sodium Salt is widely used in scientific research due to its isotopic labeling. Some key applications include:

    Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Utilized in metabolic studies to trace metabolic pathways and enzyme mechanisms.

    Medicine: Employed in drug development and pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Used in the synthesis of labeled compounds for various industrial applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

Alpha-Ketobutyric Acid-d2 Sodium Salt exerts its effects through its involvement in metabolic pathways. It is a precursor for the synthesis of isoleucine, an essential amino acid. The compound is transported into the mitochondrial matrix, where it undergoes a series of enzymatic reactions to form propionyl-CoA and subsequently succinyl-CoA. These intermediates play crucial roles in the citric acid cycle and energy production.

Comparison with Similar Compounds

Alpha-Ketobutyric Acid-d2 Sodium Salt can be compared with other similar compounds such as:

    Alpha-Ketobutyric Acid: The non-deuterated form, which lacks the isotopic labeling.

    Alpha-Ketobutyric Acid-13C4,3,3-d2 Sodium Salt:

    Alpha-Ketobutyric Acid-4-13C,4,4-d2 Sodium Salt: Another isotopically labeled variant with different labeling positions, offering unique insights into metabolic processes.

This compound stands out due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies, allowing for precise tracking and analysis of metabolic pathways.

Properties

IUPAC Name

sodium;3,3-dideuterio-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAMAHKUSIHRMR-IYPYQTRPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675984
Record name Sodium 2-oxo(3,3-~2~H_2_)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007476-82-5
Record name Sodium 2-oxo(3,3-~2~H_2_)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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